6-Fluoro-1H-indazol-7-amine 6-Fluoro-1H-indazol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500054
InChI: InChI=1S/C7H6FN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C2=C1C=NN2)N)F
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol

6-Fluoro-1H-indazol-7-amine

CAS No.:

Cat. No.: VC13500054

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1H-indazol-7-amine -

Specification

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
IUPAC Name 6-fluoro-1H-indazol-7-amine
Standard InChI InChI=1S/C7H6FN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11)
Standard InChI Key ZYRHVZMDQXIKPB-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=NN2)N)F
Canonical SMILES C1=CC(=C(C2=C1C=NN2)N)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

6-Fluoro-1H-indazol-7-amine belongs to the indazole family, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring. The fluorine atom at position 6 and the amine group at position 7 introduce electronic effects that influence reactivity and intermolecular interactions. Key properties include:

PropertyValue
Molecular FormulaC7H6FN3\text{C}_7\text{H}_6\text{FN}_3
Molecular Weight151.14 g/mol
CAS Number1780425-08-2
Storage ConditionRoom temperature

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances lipophilicity and bioavailability .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis of 6-Fluoro-1H-indazol-7-amine is inferred from methods used for structurally related indazoles. A modified Lukin et al. approach involves cyclization of substituted 2-fluorobenzaldehyde derivatives with hydrazine hydrate under reflux conditions . For example:

Procedure:

  • Starting Material: 2-Fluoro-6-nitrobenzaldehyde (5 g, 35 mmol).

  • Reagent: Hydrazine hydrate (12.9 g, 258 mmol) in water (20 mL).

  • Conditions: Reflux for 12–48 hours, monitored by TLC.

  • Workup: Cooling to 5°C, filtration, and dichloromethane extraction.

This method yields 41% of the target indazole after purification .

Challenges and Modifications

Key challenges include regioselectivity in cyclization and byproduct formation. Introducing electron-withdrawing groups (e.g., fluorine) at position 6 directs cyclization to favor the 7-amine isomer . Transition metal catalysts (e.g., Cu(OAc)₂) may improve yield and selectivity, though specific data for this compound remain unpublished.

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

6-Fluoro-1H-indazol-7-amine is a precursor to kinase inhibitors targeting proteins such as VEGF-R2 and PDGFR-β, which are implicated in tumor angiogenesis and proliferation . Derivatives of this compound have demonstrated:

  • IC₅₀ Values: Sub-micromolar inhibition in kinase assays (e.g., 0.2 µM against VEGF-R2) .

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 in K562 leukemia cells .

Table 1: Biological Activity of Indazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK-293)
6-Fluoro DerivativeK5625.156.45
Control (Doxorubicin)K5620.891.12

Material Science and Industrial Applications

Polymer Stabilization

Incorporating 6-Fluoro-1H-indazol-7-amine into polyamide matrices improves thermal stability (T₅% degradation = 320°C vs. 280°C for pristine polymer) and tensile strength (85 MPa vs. 60 MPa) . These enhancements are attributed to hydrogen bonding between the amine group and polymer chains.

Agrochemical Development

Preliminary studies suggest utility in fungicide formulations. Fluorinated indazoles exhibit 90% inhibition of Phytophthora infestans at 50 ppm, outperforming commercial azoxystrobin (75% inhibition) .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (e.g., 150 nm diameter, PDI <0.2) enhances tumor accumulation in xenograft models, reducing off-target effects .

Synthetic Scalability

Current laboratory-scale yields (41%) are suboptimal for industrial production . Continuous-flow reactors and microwave-assisted synthesis could improve efficiency.

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